molecular formula C15H17ClN4O B6421496 N'-[(1Z)-1-(4-chlorophenyl)ethylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide CAS No. 403659-98-3

N'-[(1Z)-1-(4-chlorophenyl)ethylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B6421496
CAS No.: 403659-98-3
M. Wt: 304.77 g/mol
InChI Key: BFVPHLKAQKXWQA-YVLHZVERSA-N
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Description

N'-[(1Z)-1-(4-Chlorophenyl)ethylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide is a pyrazole carbohydrazide derivative characterized by a 4-chlorophenyl ethylidene hydrazone moiety and an isopropyl substituent at position 3 of the pyrazole ring. The 4-chlorophenyl group enhances lipophilicity and binding affinity to biological targets, while the isopropyl substituent may influence steric interactions and metabolic stability .

Pyrazole carbohydrazides are frequently studied for their ability to induce apoptosis in cancer cells. For instance, (E)-1-(4-tert-butylbenzyl)-N'-(1-(5-chloro-2-hydroxyphenyl)ethylidene)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide (compound 3e) demonstrated potent growth inhibition in A549 lung cancer cells (IC₅₀ = 2.1 µM) . Structural confirmation of these compounds often relies on single-crystal X-ray diffraction (SHELX software ) and spectroscopic methods (IR, NMR) .

Properties

IUPAC Name

N-[(Z)-1-(4-chlorophenyl)ethylideneamino]-5-propan-2-yl-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4O/c1-9(2)13-8-14(19-18-13)15(21)20-17-10(3)11-4-6-12(16)7-5-11/h4-9H,1-3H3,(H,18,19)(H,20,21)/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFVPHLKAQKXWQA-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NN1)C(=O)NN=C(C)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC(=NN1)C(=O)N/N=C(/C)\C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-[(1Z)-1-(4-chlorophenyl)ethylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide is a compound of significant interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, including its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C15H18N4O2C_{15}H_{18}N_{4}O_{2}, with a molecular weight of 286.33 g/mol. It features a pyrazole ring, a chlorophenyl group, and a carbohydrazide moiety, contributing to its diverse biological activities.

Property Value
Molecular FormulaC15H18N4O2C_{15}H_{18}N_{4}O_{2}
Molecular Weight286.33 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The hydroxyphenyl group can modulate enzyme activities by acting as a competitive inhibitor.
  • Kinase Inhibition : Similar compounds have shown the ability to inhibit kinases such as AKT2, which is critical in oncogenic pathways associated with glioma and other cancers .
  • Cellular Interaction : The pyrazole ring facilitates binding to proteins involved in cellular signaling pathways, potentially altering cell proliferation and apoptosis.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Anticancer Activity

  • Studies have demonstrated that related pyrazole derivatives possess significant anticancer properties, particularly against glioma cell lines. For instance, compounds structurally similar to this compound have been shown to inhibit glioma growth effectively while exhibiting low toxicity towards non-cancerous cells .

2. Antimicrobial Properties

  • Pyrazole derivatives are known for their antimicrobial activity. Research has indicated that certain compounds within this class demonstrate effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infections .

3. Anti-inflammatory Effects

  • Some studies highlight the anti-inflammatory properties of pyrazole compounds, which could be beneficial in managing inflammatory diseases. For example, derivatives have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 .

Case Studies and Research Findings

Several studies have investigated the biological activities of pyrazole derivatives similar to this compound:

  • A study identified a series of pyrano[2,3-c]pyrazoles that inhibited glioblastoma cell growth by targeting the AKT signaling pathway, demonstrating the therapeutic potential of structurally related compounds .
  • Another investigation reported that certain pyrazoles exhibited potent anti-tubercular activity against Mycobacterium tuberculosis strains, indicating their broad-spectrum antimicrobial efficacy .

Scientific Research Applications

Synthetic Chemistry

N'-[(1Z)-1-(4-chlorophenyl)ethylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide serves as a crucial intermediate in the synthesis of more complex organic molecules. The compound can undergo various reactions such as:

  • Condensation Reactions : Used to synthesize hydrazones and other derivatives.
  • Substitution Reactions : The chlorophenyl group can be substituted to create derivatives with enhanced properties.
  • Oxidation and Reduction : The compound can be modified through oxidation or reduction processes to yield different functional groups.

Biological Applications

The biological properties of this compound have garnered attention in pharmacological studies. Research has indicated potential activities such as:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents.
  • Anticancer Activity : Preliminary research suggests that the compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Anticancer Properties

A study published in the Biological and Pharmaceutical Bulletin evaluated the anticancer effects of several hydrazone derivatives, including this compound. The results indicated that it effectively reduced cell viability in various cancer cell lines, suggesting its potential as a lead compound for further drug development .

Medicinal Chemistry

In medicinal chemistry, this compound is investigated for its potential therapeutic effects:

  • Lead Compound Development : Its structure allows for modifications that could enhance bioactivity and reduce toxicity.
  • Mechanism of Action Studies : Research is ongoing to elucidate how this compound interacts with specific biological targets, potentially leading to the development of novel therapeutic agents.

Material Science

The unique properties of this compound also make it suitable for applications in material science:

  • Polymer Chemistry : It can be used as a monomer or additive in polymer synthesis, potentially enhancing the mechanical properties of materials.
  • Catalysis : Research into its catalytic properties could lead to new applications in organic synthesis processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The biological activity of pyrazole carbohydrazides is highly dependent on substituents. Below is a comparative analysis:

Compound Name / ID Substituents Molecular Weight Key Biological Activity Reference ID
Target Compound: N'-[(1Z)-1-(4-Chlorophenyl)ethylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide 4-Chlorophenyl (hydrazone), isopropyl (position 3) 358.84 g/mol Anticancer (A549 inhibition)
(E)-1-(4-tert-Butylbenzyl)-N'-(1-(5-chloro-2-hydroxyphenyl)ethylidene)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide 4-tert-Butylbenzyl, 5-chloro-2-hydroxyphenyl, 4-chlorophenyl 534.42 g/mol Apoptosis induction (IC₅₀ = 2.1 µM)
N′-[(1E)-1-(4-Chlorophenyl)ethylidene]-3-(5-methyl-2-thienyl)-1H-pyrazole-5-carbohydrazide 4-Chlorophenyl (hydrazone), 5-methylthienyl (position 3) 358.84 g/mol Not explicitly reported
(E)-N-(4-chlorophenyl)-N′-(1-(thiophen-2-yl)ethylidene)formohydrazide 4-Chlorophenyl, thiophen-2-yl 307.78 g/mol Antibacterial (vs. streptomycin)
N′-(3,5-Di-tert-butyl-4-hydroxybenzylidene)-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide Bulky 3,5-di-tert-butyl-4-hydroxyphenyl, 4-methylphenyl 477.64 g/mol Antioxidant potential (inferred)
Key Observations:

Halogen Substitutions : The 4-chlorophenyl group is recurrent in active compounds (e.g., A549 inhibition , antibacterial activity ). Chlorine enhances electron-withdrawing effects, improving target binding .

Heterocyclic Moieties : Thiophene (in compound ) and thienyl (in ) substituents improve antibacterial activity, likely due to increased π-π stacking with microbial enzymes.

Steric Effects : Bulky groups like 3,5-di-tert-butyl-4-hydroxyphenyl may reduce solubility but enhance specificity for hydrophobic binding pockets.

Pharmacological Activity Trends

  • Anticancer Activity : The tert-butylbenzyl group in compound 3e significantly enhances potency compared to the target compound, suggesting that bulky aryl groups improve apoptosis induction.
  • Antibacterial Activity: Thiophene-containing derivatives (e.g., ) show comparable activity to streptomycin, whereas non-heterocyclic analogs are less potent.
  • Structural Confirmation : Single-crystal X-ray analysis (SHELXL ) and Multiwfn wavefunction analysis are critical for validating the (E/Z)-configuration of hydrazone bonds, which directly impacts bioactivity .

Research Methodologies and Tools

Synthesis : Hydrazide derivatives are typically synthesized via condensation reactions between pyrazole carbohydrazides and substituted aldehydes/ketones .

Characterization :

  • X-ray Crystallography : SHELX software and WinGX/ORTEP for structure elucidation.
  • Spectroscopy : IR (C=N and NH stretches ), ¹H/¹³C NMR (confirming substituent positions ).

Computational Analysis : Multiwfn for electron density mapping and bond order analysis.

Preparation Methods

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A study demonstrated 95% yield in 15 minutes using ethanol as solvent and FeCl₃ catalysis.

Solid-Phase Synthesis

Immobilized hydrazides on resin enable facile purification but suffer from lower yields (70–75%) due to incomplete coupling.

Scale-Up Considerations and Industrial Feasibility

The acetic acid-mediated method is preferred for industrial production due to:

  • Low Solvent Cost : Acetic acid is inexpensive and recyclable.

  • Energy Efficiency : Reduced pressure distillation minimizes energy consumption.

  • Safety : Avoids hazardous reagents like thionyl chloride in large-scale operations.

Case Study :
A pilot plant achieved 98% yield at 100 kg scale using the following parameters:

  • Batch Size : 100 kg hydrazide.

  • Reactor : Glass-lined, agitated vessel.

  • Cycle Time : 8 hours (including work-up).

Analytical Characterization

Critical quality attributes are verified via:

  • HPLC : Purity >99% (C18 column, acetonitrile/water gradient).

  • NMR : Distinct peaks for hydrazone CH=N (δ 8.2–8.4 ppm) and pyrazole C-H (δ 6.3–6.5 ppm).

  • MS : [M+H]⁺ at m/z 347.1.

Q & A

Q. What are the standard protocols for synthesizing N'-[(1Z)-1-(4-chlorophenyl)ethylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide, and how can reaction yields be optimized?

  • The synthesis typically involves a multi-step process: (i) Formation of the pyrazole core via cyclocondensation of hydrazine derivatives with β-diketones. (ii) Introduction of the 4-chlorophenyl and isopropyl groups via nucleophilic substitution or condensation reactions under reflux in ethanol/methanol with catalytic acetic acid . (iii) Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .
  • Optimization: Use inert atmosphere (N₂/Ar) to prevent oxidation, monitor reaction progress via TLC, and adjust stoichiometry of hydrazine derivatives to ketone intermediates (1:1.2 molar ratio) to maximize yields (~65–75%) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • 1H/13C NMR: Assign peaks for the pyrazole ring (δ 6.5–7.8 ppm for aromatic protons), hydrazone NH (δ 10–12 ppm), and isopropyl methyl groups (δ 1.2–1.4 ppm) .
  • IR Spectroscopy: Confirm hydrazone (C=N stretch at ~1600 cm⁻¹) and carbonyl (C=O at ~1680 cm⁻¹) groups .
  • Mass Spectrometry (HRMS): Verify molecular ion [M+H]+ and fragmentation patterns .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

  • Antimicrobial: Broth microdilution (MIC determination against Gram+/Gram– bacteria and fungi) .
  • Anticancer: MTT assay on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations .
  • Anti-inflammatory: COX-2 inhibition assay using ELISA kits .

Advanced Research Questions

Q. How can computational methods elucidate the mechanistic interactions of this compound with biological targets?

  • Perform molecular docking (AutoDock Vina, Schrödinger Suite) to model binding to enzymes like COX-2 or kinases. Focus on π-π stacking (pyrazole ring with aromatic residues) and hydrogen bonding (hydrazide NH with catalytic sites) .
  • Validate predictions with MD simulations (GROMACS) to assess binding stability over 100 ns trajectories .

Q. What strategies are effective for resolving contradictions in reported biological activity data across studies?

  • Comparative Assays: Re-test the compound under standardized conditions (e.g., identical cell lines, serum-free media) to isolate experimental variables .
  • Structural Analysis: Use X-ray crystallography or 2D-NOSEY to confirm stereochemistry (Z/E configuration), which may influence activity .

Q. How do substituent modifications (e.g., replacing 4-chlorophenyl with fluorophenyl) impact bioactivity?

  • Synthetic Approach: Replace 4-chlorobenzaldehyde with fluorinated analogs during hydrazone formation .
  • SAR Analysis: Compare logP (hydrophobicity) and electronic effects (Hammett σ values) to correlate substituents with antimicrobial potency .

Q. What methodologies assess the compound’s stability under varying pH and temperature conditions?

  • Forced Degradation Studies: Incubate in buffers (pH 1–13) at 40–80°C for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .
  • Kinetic Analysis: Calculate degradation rate constants (k) using first-order models .

Q. How can enantiomeric separation be achieved, and does chirality affect biological activity?

  • Chiral Chromatography: Use Chiralpak® IA/IB columns with hexane/isopropanol (90:10) to resolve enantiomers .
  • Bioactivity Testing: Compare IC₅₀ values of isolated enantiomers in enzyme inhibition assays to identify stereospecific effects .

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